Dimethyl 1-amino-3-isopropyl-1H-pyrrole-2,4-dicarboxylate
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Overview
Description
Dimethyl 1-amino-3-isopropyl-1H-pyrrole-2,4-dicarboxylate is a heterocyclic compound that belongs to the pyrrole family It is characterized by the presence of a pyrrole ring substituted with amino, isopropyl, and dimethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-amino-3-isopropyl-1H-pyrrole-2,4-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for cost-effectiveness and scalability, with considerations for reaction time, temperature, and the use of environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-amino-3-isopropyl-1H-pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its reactivity and properties.
Substitution: The amino and ester groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are tailored to achieve the desired transformations efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,4-dicarboxylate derivatives, while substitution reactions can introduce new functional groups at the amino or ester positions.
Scientific Research Applications
Dimethyl 1-amino-3-isopropyl-1H-pyrrole-2,4-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism by which Dimethyl 1-amino-3-isopropyl-1H-pyrrole-2,4-dicarboxylate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 3-amino-1H-pyrrole-2,4-dicarboxylate: Similar in structure but lacks the isopropyl group.
Indole derivatives: Share a similar heterocyclic structure and exhibit diverse biological activities.
Pyrrolopyrazine derivatives: Contain both pyrrole and pyrazine rings and are known for their biological activities.
Uniqueness
Dimethyl 1-amino-3-isopropyl-1H-pyrrole-2,4-dicarboxylate is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in specific applications, such as increased binding affinity in medicinal chemistry or enhanced material properties in industrial applications.
Properties
Molecular Formula |
C11H16N2O4 |
---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
dimethyl 1-amino-3-propan-2-ylpyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C11H16N2O4/c1-6(2)8-7(10(14)16-3)5-13(12)9(8)11(15)17-4/h5-6H,12H2,1-4H3 |
InChI Key |
QZQGKGPXXMUUFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N(C=C1C(=O)OC)N)C(=O)OC |
Origin of Product |
United States |
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